molecular formula C9H13BClNO4 B1519667 (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 957034-59-2

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No. B1519667
CAS RN: 957034-59-2
M. Wt: 245.47 g/mol
InChI Key: YPJSJDLFBDCPQA-UHFFFAOYSA-N
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Description

“(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride” is an organic intermediate . It is a white to off-white powder . It is used as a reactant involved in oxidative hydroxylation for the preparation of phenols .


Synthesis Analysis

The compound can be prepared from 4-iodobenzoic acid ethyl ester and triisopropyl borate . It is also involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The molecular weight of the compound is 209.01 . The IUPAC name is 2-amino-4-(ethoxycarbonyl)phenylboronic acid . The InChI code is 1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 .


Chemical Reactions Analysis

The compound is used in Suzuki–Miyaura coupling . It is also involved in oxidative hydroxylation for the preparation of phenols . Furthermore, it is used in the formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a molecular weight of 209.01 . The storage temperature is refrigerated .

Scientific Research Applications

Drug Design and Delivery

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride: is considered a valuable compound in the design of new drugs and drug delivery systems. Its boronic acid component is particularly useful as a boron-carrier suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells more effectively and with less harm to surrounding healthy tissue.

Hydrolysis Studies

The stability of boronic acids and their esters, like our compound of interest, is a critical factor in pharmacological applications. Studies have shown that these compounds are marginally stable in water and that their hydrolysis is influenced by the pH, with a considerable acceleration at physiological pH . Understanding this behavior is essential for developing stable drug formulations.

Organoboron Synthesis

Organoboron compounds are pivotal in organic synthesis, and (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride can be used to create various borylated products. These products are key intermediates in reactions such as Suzuki-Miyaura coupling , which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Functional Group Transformations

The boronic acid moiety can be transformed into a broad range of functional groups. This includes oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations. These transformations expand the utility of the compound in complex organic syntheses .

Sensor Development

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride: has applications in sensor technology. Modified electrodes using this compound have been developed for the detection of analytes like NADH and H2O2. Additionally, it can be used to create glucose-selective holographic sensors, which have potential in medical diagnostics .

Synthetic Chemistry Research

In synthetic chemistry, the compound is involved in various reactions, including oxidative hydroxylation for the preparation of phenols, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, and Suzuki-coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules .

Safety and Hazards

The compound has a GHS07 signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The compound is a valuable building block in organic synthesis . It is used in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors .

Mechanism of Action

Target of Action

The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .

Mode of Action

The (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds .

Action Environment

The action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature , indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .

properties

IUPAC Name

(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJSJDLFBDCPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656885
Record name [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride

CAS RN

957034-59-2
Record name [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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